CD20 (188-196)
Description
Properties
sequence |
SLFLGILSV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
B-lymphocyte antigen CD20 (188-196); CD20 (188-196) |
Origin of Product |
United States |
Molecular and Structural Basis of Cd20 188 196 Epitope Recognition
CD20 Protein Structure and Extracellular Loop Topography Relevant to Epitope Presentation
The CD20 protein is a non-glycosylated phosphoprotein with a molecular weight of approximately 33-37 kDa, composed of 297 amino acids. nih.govnih.gov Structurally, it is a transmembrane protein that spans the plasma membrane four times, resulting in intracellular N- and C-termini and two extracellular loops. nih.govnih.gov One extracellular loop is large, consisting of approximately 43-44 amino acids, while the other is significantly smaller. nih.govnih.govaai.org The CD20 (188-196) epitope is located within one of the transmembrane domains. nih.gov
CD20 is known to form homo-oligomeric complexes, likely existing as tetramers on the cell surface, and is associated with other membrane proteins, including Major Histocompatibility Complex (MHC) class I and class II molecules. nih.govnih.govpnas.orgwikipedia.orgnih.gov The topography of the large extracellular loop is critical for the presentation of certain epitopes, with specific residues like alanine (B10760859) at position 170 and proline at position 172 being crucial for the binding of many monoclonal antibodies. nih.govaai.org The structural integrity of the oligomeric complex can also be essential for the formation of some CD20 epitopes. nih.gov
Identification and Characterization of the CD20 (188-196) Peptide Sequence (SLFLGILSV)
The peptide sequence CD20 (188-196) corresponds to the amino acid sequence SLFLGILSV. peptides.deaacrjournals.org This specific 9-mer peptide has been identified as a highly immunogenic epitope derived from the CD20 protein. nih.govaacrjournals.org It is recognized by CD8+ T cells and is capable of inducing cytotoxic T lymphocytes (CTLs) with specificity for cells expressing CD20. nih.govpeptides.deaacrjournals.org Studies have shown that CTLs generated against the SLFLGILSV peptide can effectively kill malignant B-cell lines. nih.govaacrjournals.org The identification of this peptide was a result of studies aiming to find immunogenic peptides from self-antigens like CD20 for potential cancer immunotherapy. aacrjournals.org
Conformational Analysis of the CD20 (188-196) Peptide in Solution and Bound States
While detailed public information on the specific conformational analysis of the CD20 (188-196) peptide in both solution and bound states is limited, some inferences can be made from its interactions. The peptide is located within a transmembrane domain of the CD20 protein, suggesting a largely hydrophobic and likely helical or extended conformation when integrated into the cell membrane. nih.gov When bound to the MHC class I molecule, the peptide adopts a specific conformation within the binding groove to allow for recognition by T-cell receptors. The binding of peptides to MHC molecules is a dynamic process influenced by the peptide's sequence and the specific MHC allele. nih.gov The stability of this bound state is crucial for its immunogenicity. universiteitleiden.nlnih.gov The ability of some antibodies to recognize conformational epitopes on the CD20 protein suggests that the structure of the extracellular loops, and by extension the presentation of transmembrane segments, is complex and not merely a linear sequence of amino acids. aai.orgspandidos-publications.com
Peptide-Major Histocompatibility Complex (MHC) Interactions
The interaction between peptides and Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response. uoanbar.edu.iq T cells recognize peptide fragments of proteins that are presented by MHC molecules on the surface of other cells. genaxxon.comroswellpark.org MHC class I molecules typically present peptides of 8-10 amino acids in length, derived from intracellular proteins, to CD8+ cytotoxic T lymphocytes. genaxxon.comroswellpark.orgfrontiersin.org The CD20 (188-196) peptide, being a 9-mer, fits this profile. aacrjournals.org The CD20 protein has been found to be part of supramolecular complexes on the B cell surface that include both MHC class I and class II molecules. pnas.orgnih.gov
The binding of peptides to MHC class I molecules is highly specific to the particular MHC allele. nih.govgenaxxon.com The CD20 (188-196) peptide, with the sequence SLFLGILSV, has been identified as an HLA-A2.1-restricted epitope. aacrjournals.orgnih.gov Studies have demonstrated its ability to bind to the HLA-A2.1 molecule. In one study, the CD20 (188-196) peptide displayed a high binding affinity for HLA-A2.1, with a fluorescence index (FI) of 2.73 ± 0.25, which was comparable to a known high-affinity influenza virus peptide. aacrjournals.org Another study reported a lower-affinity binding for CD20 (188-196) to HLA-A*0201 with a fluorescence index of 1.4. aacrjournals.org This allele-specific binding is a critical factor in determining the immunogenicity of the peptide. medrxiv.org
Table 1: HLA-A2.1 Binding Affinity of CD20 Peptides
| Peptide | Sequence | Protein Domain | Fluorescence Index* | dc50 (h) |
|---|---|---|---|---|
| CD20(188-196) | SLFLGILSV | Transmembrane | 2.73 ± 0.25 | 6 |
| CD19(150-158) | KLMSPKLYV | 2.66 ± 0.36 | 6 | |
| Influenza virus protein matrix peptide(58-66) | 3.03 ± 0.55 |
*Data from a study by Lu et al. (2005). aacrjournals.org The fluorescence index (FI) is a measure of peptide binding affinity to HLA-A2.1. The dc50 represents the stability of the peptide-MHC complex.
The binding of a peptide is crucial for the stability of the MHC class I molecule on the cell surface. nih.govfrontiersin.org In the absence of a bound peptide, the MHC class I heavy chain and β2-microglobulin are unstable. nih.gov The stability of the peptide-MHC complex, often measured by its dissociation rate (off-rate), is a key factor in determining the immunogenicity of the peptide. universiteitleiden.nlnih.gov Peptides that form more stable complexes with MHC class I molecules are more likely to be recognized by T cells. universiteitleiden.nlnih.gov The CD20 (188-196) peptide has been shown to form a stable complex with HLA-A2.1, with a dissociation half-life (dc50) of 6 hours in one study. aacrjournals.org This stability contributes to its ability to induce a robust T-cell response. aacrjournals.org
T Cell Immunoreactivity to Cd20 188 196
CD8+ T-Cell Responses to CD20 (188-196)
The CD20 (188-196) peptide is recognized by CD8+ T-cells, which are crucial for cell-mediated immunity. nih.govaacrjournals.org
Induction and Expansion of CD20 (188-196)-Specific Cytotoxic T Lymphocytes (CTLs)
The CD20 (188-196) peptide has been identified as a highly immunogenic, HLA-A2.1-specific peptide capable of inducing peptide-specific cytotoxic T lymphocytes (CTLs). nih.govaacrjournals.org Studies have shown that repeated stimulation of T lymphocytes from healthy donors with autologous dendritic cells pulsed with the CD20 (188-196) peptide can generate these specific CTLs. aacrjournals.org These CTLs can be expanded in culture, with one study reporting a 35-fold expansion of CD20 peptide-specific CTLs under specific culture conditions. nih.govaacrjournals.org The expanded CTLs were found to retain their cytotoxic activity. nih.govaacrjournals.org The induction of these CTLs is a critical step in developing T-cell-based therapies for B-cell cancers. nih.gov
Notably, CD8+ T-cell responses to CD20 (188-196) have been detected in both healthy individuals and patients with B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). aacrjournals.orgnih.gov While present in healthy individuals, these responses may be increased in CLL patients. aacrjournals.orgnih.gov
Phenotypic Characterization of CD20 (188-196)-Specific T-Cell Populations
The CTLs generated in response to the CD20 (188-196) peptide exhibit a distinct phenotype characteristic of an effector memory cell population. nih.govaacrjournals.org This phenotype includes a high percentage of cells expressing CD69+ and CD45RO+, and a low percentage of cells expressing CD45RA+ and CCR7+ within both the CD4+ and CD8+ T-cell populations. nih.govaacrjournals.org
Flow cytometry analysis has revealed that T-cells positive for CD20 predominantly display an effector memory phenotype. researchgate.net While B-cells are the primary cell type expressing CD20, a subpopulation of CD3+ T-cells also expresses this marker on their surface. frontiersin.org
Cytolytic Activity Mediated by CD20 (188-196)-Specific T Cells Against Target Cells
CTLs specific for CD20 (188-196) demonstrate HLA-A2.1-restricted and antigen-specific cytotoxicity against various B-cell malignancy cell lines, including Burkitt's lymphoma, chronic B-cell leukemia, and multiple myeloma cell lines. nih.govaacrjournals.org The cytotoxic activity of these CTLs is confirmed by their ability to lyse HLA-A2.1+ target cells pulsed with the CD20 (188-196) peptide, while showing no activity against cells presenting irrelevant peptides or target cells alone. nih.govaacrjournals.org
The expanded CD20-specific CTLs have been shown to retain their cytotoxic activity, with one study reporting a 28-49% cytotoxicity against a Burkitt's lymphoma cell line. nih.govaacrjournals.org Furthermore, these CTLs exhibit increased cell proliferation and IFN-gamma secretion when re-stimulated with tumor cells that are positive for HLA-A2.1, CD19, and CD20. nih.govaacrjournals.org Research indicates that these CTLs can effectively kill primary tumor cells and cell lines derived from B-cell malignancies. nih.gov
Role of Antigen-Presenting Cells (APCs) in CD20 (188-196) Presentation and T-Cell Priming
Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B-cells, are essential for initiating T-cell responses. frontiersin.orglibretexts.orgwikipedia.org They process antigens and present the resulting peptides on their surface via Major Histocompatibility Complex (MHC) molecules to T-cells. libretexts.orgwikipedia.orgnih.gov
In the context of CD20 (188-196), autologous dendritic cells pulsed with this peptide have been successfully used to generate and stimulate specific CTLs. aacrjournals.org Malignant B-cells themselves can also act as APCs, potentially inducing T-cell responses directly or indirectly through professional APCs. aacrjournals.org The process of presenting the CD20 (188-196) peptide by APCs is a critical step in priming and activating CD8+ T-cells to recognize and attack B-cells expressing CD20. nih.govaacrjournals.orgnih.gov
Immunodominance and Subdominant Epitope Considerations for CD20 (188-196)
The immunogenicity of different peptide epitopes derived from a single antigen can vary. While CD20 (188-196) is considered an immunogenic peptide, other epitopes from the CD20 protein, such as CD20 (127-135), have also been studied. aacrjournals.org
T-Cell Receptor (TCR) Repertoire Analysis in Response to CD20 (188-196)
The T-cell receptor (TCR) is what allows a T-cell to recognize a specific peptide-MHC complex. xiahepublishing.com Research into the TCR repertoire in response to CD20 (188-196) is crucial for understanding the diversity and specificity of the T-cell response.
Studies have focused on using the CD20 (188-196) peptide as a target for T-cell receptor-based therapies. sb-peptide.com T-cells can be genetically modified to express specific TCRs that recognize the CD20 (188-196) peptide presented on HLA-A2. sb-peptide.com These engineered T-cells have been shown to efficiently recognize and target malignant B-cells that endogenously express CD20. sb-peptide.com
Analysis of allo-restricted, CD20-specific CTLs has shown that the recognition of the CD20 (188-196) peptide is dependent on specific amino acids within the peptide sequence. researchgate.net This highlights the precision of the TCR-peptide-MHC interaction. The study of the TCR repertoire provides insights into the breadth and nature of the immune response to this specific epitope. xiahepublishing.com
Identification of CD20 (188-196)-Specific TCRs
The identification of T-cell receptors (TCRs) that specifically recognize the CD20 (188-196) peptide presented by HLA class I molecules is a critical step in developing TCR-based immunotherapies. mdpi.com The CD20 (188-196) peptide, also referred to as CD20p or CD20SLF, has been established as a target for inducing antigen-specific CTLs against various B-cell cancers. researchgate.netoncotarget.com
Studies have successfully isolated CD8+ T-cell clones that bind to peptide-MHC tetramers composed of HLA-A02:01 and the CD20 (188-196) peptide. oncotarget.com A significant challenge in this process is the natural tolerance to self-antigens like CD20. To circumvent this, a common strategy involves isolating T-cell clones from healthy individuals who are negative for the specific HLA allele, in this case, HLA-A02:01. oncotarget.com This approach allows for the identification of high-avidity T-cell clones that are not deleted by central tolerance mechanisms. These high-avidity TCRs can readily recognize and lyse primary B-cell leukemia and lymphoma cells that are HLA-A2 positive. oncotarget.com
The immunogenicity of the CD20 (188-196) peptide has been confirmed in multiple studies. While CTLs that recognize CD20 epitopes are found in healthy individuals, they may be present in increased numbers in patients with Chronic Lymphocytic Leukemia (CLL). aacrjournals.org Research using quantitative real-time PCR (qPCR) to measure IFN-γ mRNA expression has detected CD8+ T-cells recognizing CD20 (188-196) in 13% of normal individuals. aacrjournals.org In a study of 26 patients with B-cell malignancies, three showed a specific T-cell response to this peptide. aacrjournals.org These findings underscore that while a repertoire of T-cells reactive to this self-antigen exists, their activation and expansion are key for a therapeutic effect. aacrjournals.org
| Study Population | Number of Subjects | Method | Key Findings for CD20 (188-196) | Reference |
| Healthy Individuals | 23 | IFN-γ qPCR | CD8+ T-cell responses detected in 3 individuals. | aacrjournals.org |
| Healthy Individuals | Not specified | IFN-γ qPCR | CD8+ T-cells recognizing the peptide detected in 13% of the cohort. | aacrjournals.org |
| B-cell Malignancy Patients | 26 (18 CLL) | IFN-γ qPCR | Positive T-cell responses detected in 3 patients, all with CLL. | aacrjournals.org |
| Healthy HLA-A*02:01neg Donors | Not specified | pMHC-tetramer binding | Isolation of high-avidity CD8+ T-cell clones binding the peptide. | oncotarget.com |
Soluble TCR Approaches for CD20 (188-196) Ligand Recognition
Beyond engineering whole T-cells, soluble T-cell receptors (sTCRs) represent a promising approach for recognizing and targeting the CD20 (188-196) ligand. researchgate.net These sTCRs contain the antigen-recognition domains of a TCR but lack the transmembrane and intracellular portions, allowing them to be produced as soluble proteins. sb-peptide.comresearchgate.net A key advantage of sTCRs over monoclonal antibodies is their ability to recognize intracellular epitopes, like CD20 (188-196), which are presented on the cell surface by HLA molecules. sb-peptide.comresearchgate.net
A simplified expression method has been developed for producing sTCRs in human cells. This involves constructs where the TCR alpha (α) and beta (β) chains are linked by a 2A ribosomal skipping sequence, which facilitates the equimolar production of both chains. researchgate.net Using this method, sTCRs specific for the CD20 peptide/HLA-A*02:01 complex have been successfully generated. researchgate.net
These sTCRs can be used for antigen-specific labeling and elimination of target cells. researchgate.net For instance, cell supernatants containing these sTCRs can directly and specifically label target cells presenting the cognate peptide-HLA complex. researchgate.net The functionality of these sTCRs can be enhanced through multimerization. When tetramerized and conjugated to a toxin, sTCRs recognizing CD20 (188-196)/HLA-A*02:01 were shown to mediate the selective elimination of target cells. researchgate.net This demonstrates the potential of sTCRs to act as delivery vehicles for therapeutic payloads, such as toxins or cytokines, directly to cancer cells. mdpi.comresearchgate.net
| sTCR Approach | Description | Application | Outcome | Reference |
| Soluble TCR Production | Expression of truncated TCRα and TCRβ chains linked by a 2A sequence in human cells. | Generation of sTCRs specific for CD20p/HLA-A02:01. | Efficient production of functional, soluble TCRs. | researchgate.net |
| Target Cell Labeling | Use of sTCR-containing cell supernatants to bind to target cells. | Antigen-specific labeling of cells presenting the CD20p/HLA-A02:01 complex. | Direct and specific labeling demonstrated by flow cytometry. | researchgate.net |
| Targeted Cell Elimination | Tetramerization of sTCRs and conjugation to streptavidin-toxin. | Selective killing of target cells expressing the relevant peptide-HLA complex. | sTCR-toxin conjugates mediated specific elimination of target cells. | researchgate.net |
Pre Clinical Immunotherapeutic Strategies Involving Cd20 188 196
Peptide-Based Vaccine Constructs Utilizing CD20 (188-196)
Peptide-based vaccines represent a promising strategy in cancer immunotherapy, designed to elicit a targeted immune response against specific tumor-associated antigens (TAAs). mdpi.com The CD20 (188-196) peptide has been investigated as a vaccine candidate due to its ability to induce peptide-specific cytotoxic T lymphocytes (CTLs). aacrjournals.orgnih.gov Research suggests that this peptide could be a valuable component in vaccine development against certain types of B-cell cancers. sb-peptide.com The fundamental principle is that by introducing this specific peptide, the immune system, particularly CTLs, can be trained to recognize and eliminate cancer cells that present this epitope on their surface. mdpi.com Studies have demonstrated that CTLs induced by the CD20 (188-196) peptide can effectively kill primary tumor cells and cell lines from B-cell malignancies. nih.gov
These vaccine strategies often require pre-screening of individuals to ensure they have the appropriate HLA type (HLA-A2.1) and can mount a response to the peptide. nih.govaacrjournals.org The immunogenicity of the CD20 (188-196) peptide has been confirmed in multiple studies, showing its capacity to stimulate CTL responses and IFN-γ secretion, key indicators of a functional anti-tumor T-cell response. sb-peptide.comaacrjournals.org
Adjuvant Systems for Enhanced Immunogenicity of CD20 (188-196)
Subunit vaccines, including those based on peptides like CD20 (188-196), are often weakly immunogenic on their own and require the addition of adjuvants to elicit a robust and durable immune response. bioline.ru Adjuvants act as immunostimulatory agents that activate the innate immune system, creating an inflammatory environment that enhances the subsequent adaptive immune response to the target antigen. nih.gov
The co-delivery of an adjuvant with the peptide antigen is crucial for maximizing vaccine efficacy. nih.gov While specific studies detailing adjuvant use directly with the CD20 (188-196) peptide are limited in the provided context, general principles from peptide vaccine research are applicable. Strategies include:
Toll-Like Receptor (TLR) Ligands: Adjuvants such as Monophosphoryl lipid A (MPLA), a TLR4 agonist, and CpG oligodeoxynucleotides, a TLR9 agonist, are known to promote a Th1-biased immune response. nih.govelifesciences.org This type of response is critical for generating potent CTLs capable of killing tumor cells. nih.gov
Emulsion-Based Adjuvants: Formulations like Montanide ISA-51 are used to create a depot effect, slowly releasing the antigen and adjuvant over time to prolong the immune stimulation. This has been shown to induce both CD4+ and CD8+ T-cell responses in clinical trials with other peptide vaccines. nih.gov
Direct Conjugation: A more advanced strategy involves directly linking the peptide antigen to the adjuvant molecule. This ensures that both components are delivered to the same antigen-presenting cell (APC), which can significantly enhance the resulting immune response. nih.gov
The selection of an adjuvant can fundamentally alter the hierarchy of immunodominant epitopes and influence the stability of the peptide-MHC complex on APCs, thereby shaping the specificity of the T-cell response. elifesciences.org
Table 1: Adjuvant Systems and Their Mechanisms in Peptide Vaccines
| Adjuvant Type | Example(s) | Mechanism of Action | Desired Outcome for CD20 (188-196) Vaccine |
|---|---|---|---|
| TLR Agonists | MPLA, CpG | Activate innate immune cells (like dendritic cells) via Pattern Recognition Receptors (PRRs), promoting pro-inflammatory cytokine release and a Th1-biased response. nih.govelifesciences.org | Enhanced activation of CTLs with strong tumor-killing capacity. |
| Emulsions | Montanide ISA-51 | Creates an antigen depot at the injection site for slow release, prolonging exposure to the immune system. nih.gov | Sustained stimulation of CD20 (188-196)-specific T cells. |
| Direct Conjugation | Peptide-TLR ligand conjugates | Ensures co-delivery of the antigen and adjuvant to the same APC for maximal stimulation. nih.gov | Potent and highly targeted activation of the immune response. |
Delivery Platforms for CD20 (188-196) Peptides (e.g., dendritic cells)
Effective delivery of peptide antigens to APCs is paramount for initiating an immune response. nih.gov Dendritic cells (DCs) are the most potent APCs, uniquely capable of priming naive T cells. frontiersin.org
Dendritic Cell (DC) Vaccines: A prominent strategy involves loading DCs with the CD20 (188-196) peptide ex vivo. aacrjournals.org In this approach, DCs are isolated from a patient, pulsed with the synthetic peptide, and then re-infused into the patient. nih.gov These peptide-loaded DCs directly present the CD20 (188-196) epitope on their MHC class I molecules to prime and activate CD8+ CTLs. aacrjournals.orgnih.gov Studies have successfully used autologous DCs pulsed with the CD20 (188-196) peptide to generate antigen-specific and HLA-A2.1-restricted CTLs that demonstrate cytotoxicity against various B-cell malignancy cell lines. aacrjournals.org
Nanoparticle Systems: Nanoparticles, such as liposomes or polymeric micelles, serve as another advanced delivery platform. mdpi.comnih.gov They can protect the peptide from degradation in the body and can be functionalized with ligands to specifically target APCs. mdpi.com This targeted delivery enhances antigen uptake and presentation, potentially leading to a more potent immune response compared to the free peptide. nih.gov
Adoptive Cell Transfer (ACT) Approaches Targeting CD20 (188-196)
Adoptive cell transfer (ACT) involves the ex vivo expansion of tumor-reactive T cells, which are then infused into the patient to directly attack the cancer. mdpi.comnih.gov For the CD20 (188-196) target, this involves isolating, expanding, and in some cases, genetically engineering T cells to specifically recognize this peptide. nih.govgoogle.com ACT has the potential to overcome some of the limitations of soluble antibody therapies by harnessing the power of a living cellular immune response, capable of trafficking to tumor sites, proliferating, and persisting within the host. google.com
Ex Vivo Expansion of CD20 (188-196)-Specific T Cells
A critical step in ACT is the ability to generate a large number of tumor-specific T cells. google.com For CD20 (188-196), this involves stimulating T cells from a donor with the peptide to selectively expand the population that recognizes it.
Researchers have developed culture conditions to achieve significant expansion of CD20 peptide-specific CTLs. aacrjournals.orgnih.gov One successful method involves using serum-free medium supplemented with recombinant human interleukin-2 (B1167480) (IL-2) and stimulating the cells with CD3/CD28 Dynabeads. aacrjournals.orgnih.gov This protocol resulted in a 35-fold expansion of CD20 peptide-specific CTLs, which importantly retained their cytotoxic activity against lymphoma cell lines. aacrjournals.orgnih.gov Other protocols have used a combination of IL-2 and IL-7 to expand peptide-specific T cells. aacrjournals.org The resulting expanded T cells often display an effector memory phenotype, characterized by high expression of CD69 and CD45RO, indicating they are primed for an immediate response upon encountering their target. aacrjournals.orgnih.gov
Engineering T-Cell Receptors (TCRs) for CD20 (188-196) Specificity in ACT
A more precise and potent ACT strategy involves genetically engineering T cells to express a T-cell receptor (TCR) that is specific for the CD20 (188-196) peptide presented by an HLA molecule (specifically HLA-A2). nih.gov This approach, known as TCR-engineered T-cell (TCR-T) therapy, can generate a large army of T cells with a defined, high-avidity specificity for the tumor antigen. nih.gov
The process involves isolating TCRs from T cells that show strong reactivity to the CD20 (188-196) peptide/HLA-A2 complex. nih.govresearchgate.net To overcome self-tolerance, these TCRs are often isolated from healthy, HLA-A2-negative donors who are immunized in vitro against the peptide presented on foreign HLA-A2 molecules. nih.govresearchgate.net This allows for the selection of high-avidity TCRs that would normally be deleted from the repertoire of an HLA-A2 positive individual. researchgate.net
These isolated TCR genes are then inserted into T cells from the patient (or a donor) using viral vectors. nih.gov The resulting engineered T cells can recognize and kill tumor cells expressing even low levels of the target antigen, a feat that may be difficult for other therapies like CAR-T cells. nih.gov Preclinical studies have shown that T cells redirected with CD20p/HLA-A2-specific TCRs display exquisite antigen specificity and can mediate degranulation and cytotoxic responses comparable to CD19 CAR-T cells. nih.gov
Table 2: Comparison of ACT Strategies Targeting CD20 (188-196)
| Strategy | Description | Advantages | Key Findings |
|---|---|---|---|
| Ex Vivo Expanded CTLs | Isolation and expansion of naturally occurring T cells that recognize CD20 (188-196). aacrjournals.orgnih.gov | Utilizes the patient's own T-cell repertoire; technically less complex than genetic engineering. | Achieved 35-fold expansion of functional CTLs that retained cytotoxic activity. aacrjournals.orgnih.gov |
| TCR-Engineered T Cells | Genetic modification of T cells to express a TCR specific for the CD20 (188-196)/HLA-A2 complex. nih.govnih.gov | High specificity and avidity; can recognize low-density antigens; overcomes self-tolerance. nih.govnih.gov | Engineered TCR-T cells showed potent, specific killing of target cells comparable to CAR-T cells. nih.gov |
Modulating Immune Checkpoints in Conjunction with CD20 (188-196) Immunotherapies
Tumors can evade immune attack by upregulating immune checkpoint proteins, such as PD-L1, which bind to receptors like PD-1 on T cells, delivering an inhibitory signal that "turns off" the T cell. nih.govijbs.com A major challenge for immunotherapies, including those targeting CD20 (188-196), is overcoming this immunosuppressive tumor microenvironment. mdpi.com
Combining CD20 (188-196)-based strategies with immune checkpoint inhibitors (ICIs) is a rational approach to enhance therapeutic efficacy. mdpi.comijbs.com ICIs are monoclonal antibodies that block the interaction between checkpoint proteins and their receptors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4), thereby "releasing the brakes" on the immune system. ijbs.comnih.gov
With Peptide Vaccines: Combining a peptide vaccine with an ICI can enhance the priming and expansion of vaccine-induced T cells while simultaneously making the tumor microenvironment more permissive for T-cell attack. mdpi.com The vaccine generates the tumor-specific T cells, and the checkpoint inhibitor ensures they remain functional upon reaching the tumor site. nih.gov
With Adoptive Cell Transfer: In ACT, infused T cells can become exhausted or inhibited by checkpoint expression within the tumor. Co-administration of ICIs can help sustain the activity and persistence of the transferred CD20 (188-196)-specific T cells. nih.gov Disrupting the PD-1/PD-L1 axis, for example, can lead to the activation of CD8+ T cells and promote anti-tumor immunity. nih.gov
This combinatorial approach aims to both generate a targeted anti-tumor immune response via the CD20 (188-196) peptide and disable the tumor's primary defense mechanism against that response.
Methodological Approaches for Investigating Cd20 188 196
Peptide Synthesis and Purity Assessment for CD20 (188-196)
The initial step in studying CD20 (188-196), with the amino acid sequence SLFLGILSV, involves its chemical synthesis. sb-peptide.combiozol.depufei.com This is typically achieved through solid-phase peptide synthesis. Following synthesis, the purity of the peptide is rigorously assessed to ensure that the subsequent immunological assays are not compromised by contaminants. High-performance liquid chromatography (HPLC) is the standard method used to determine the purity of the synthesized peptide, with a purity of over 95% being the general requirement for immunological studies. sb-peptide.comaacrjournals.org Mass spectrometry is also employed to confirm the correct molecular weight and identity of the peptide. biocompare.com
In Vitro Assays for MHC Binding and Stability of CD20 (188-196) Complexes (e.g., T2 cell assay)
A critical aspect of the immunogenicity of a peptide is its ability to bind to Major Histocompatibility Complex (MHC) class I molecules. The T2 cell assay is a widely used method to evaluate the binding affinity and stability of the CD20 (188-196) peptide to HLA-A*0201, a common human MHC allele. aacrjournals.orgaacrjournals.orgcreative-biolabs.com T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP), which means they have a low level of surface MHC class I molecules unless stabilized by an external peptide. creative-biolabs.com
In this assay, T2 cells are incubated with the CD20 (188-196) peptide. aacrjournals.org If the peptide binds to the HLA-A0201 molecules on the T2 cells, it stabilizes them, leading to an increased expression of these complexes on the cell surface. This increase is then quantified using flow cytometry with an antibody specific for HLA-A2. The results are often expressed as a fluorescence index (FI), which is the ratio of the mean fluorescence intensity of cells with the peptide to that of cells without the peptide. aacrjournals.orgaacrjournals.org A higher FI indicates stronger binding. Studies have shown that CD20 (188-196) exhibits high-affinity binding to HLA-A0201. aacrjournals.orgaacrjournals.org
The stability of the peptide-MHC complex is also a key determinant of its immunogenicity. This can be assessed by measuring the dissociation rate (dc50), which is the time it takes for 50% of the peptide-MHC complexes to decay. aacrjournals.org
Table 1: Example Data from T2 Cell Assay for MHC Binding
| Peptide | Fluorescence Index (FI) | Interpretation |
| CD20 (188-196) | 2.73 ± 0.25 | High Affinity Binding |
| CD20 (127-135) | 1.6 | High Affinity Binding |
| CD19 (74-82) | 1.3 | Low Affinity Binding |
| Influenza Matrix Peptide (Positive Control) | 3.03 ± 0.55 | High Affinity Binding |
Note: Data is compiled from multiple sources for illustrative purposes. aacrjournals.orgaacrjournals.org
T-Cell Stimulation and Functional Assays
Once the MHC-binding properties of CD20 (188-196) are established, the next step is to determine its ability to stimulate T-cell responses. This involves a series of functional assays using T-cells from healthy donors or patients.
ELISpot and Intracellular Cytokine Staining for CD20 (188-196)-Specific Responses (e.g., IFN-γ production)
The Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are two key techniques used to quantify the frequency of CD20 (188-196)-specific T-cells by measuring their cytokine production, most commonly interferon-gamma (IFN-γ). sb-peptide.comnih.govcellcarta.com
In an ELISpot assay, peripheral blood mononuclear cells (PBMCs) are stimulated with the CD20 (188-196) peptide in wells coated with an anti-IFN-γ antibody. nih.gov Each spot that develops in the well represents a single IFN-γ-secreting T-cell. nih.gov This assay is highly sensitive for detecting rare antigen-specific T-cells. cellcarta.comnih.gov
ICS, on the other hand, provides more detailed information by allowing for the simultaneous analysis of cytokine production and cell surface markers at the single-cell level using flow cytometry. researchgate.netccf.org This allows researchers to identify the specific T-cell subsets (e.g., CD8+ or CD4+ T-cells) that are responding to the CD20 (188-196) peptide. Studies have demonstrated that stimulation with CD20 (188-196) leads to a significant increase in IFN-γ secretion from T-cells. aacrjournals.org
T-Cell Proliferation Assays
T-cell proliferation assays are used to measure the expansion of CD20 (188-196)-specific T-cells upon stimulation. aacrjournals.orgnih.gov A common method involves labeling T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before stimulation. ru.nlniph.go.jp As the T-cells divide, the CFSE dye is distributed equally between the daughter cells, leading to a progressive halving of the fluorescence intensity with each cell division. ru.nl This reduction in fluorescence can be measured by flow cytometry to quantify the extent of T-cell proliferation. Studies have shown a significant increase in the proliferation of CTLs in response to restimulation with CD20 (188-196)-pulsed cells or CD20-positive tumor cells. aacrjournals.org
Animal Models for Pre-clinical Evaluation of CD20 (188-196) Immunogenicity and Efficacy
To evaluate the in vivo immunogenicity and anti-tumor efficacy of CD20 (188-196)-based immunotherapies, various animal models are utilized. aacrjournals.orgplos.orgnih.gov Due to differences in MHC molecules between species, standard mouse models are often not suitable for studying human-specific peptides. mdpi.com Therefore, humanized mouse models, which are genetically engineered to express human HLA molecules, are frequently used. researchgate.net These mice can be immunized with the CD20 (188-196) peptide to assess the induction of specific T-cell responses. researchgate.net
Another approach involves using immunodeficient mice xenografted with human B-cell lymphoma cells. nih.gov These mice can then be treated with T-cells that have been engineered to recognize the CD20 (188-196) peptide, such as through CAR-T cell therapy, to evaluate the anti-tumor effects. nih.govnih.gov Non-human primate (NHP) models, which have immune systems more closely related to humans, can also be valuable for preclinical studies, although their use is limited by cost and availability. nih.govnih.gov These animal models are crucial for gathering preclinical data on the potential of CD20 (188-196) as a therapeutic target. plos.org
Transgenic MHC Models (e.g., HLA-A2 transgenic mice)
To study the human-specific T-cell response to epitopes like CD20 (188-196), which are presented by human leukocyte antigen (HLA) molecules, researchers utilize transgenic mice. These mice are genetically engineered to express human HLA genes, most commonly HLA-A2, as it is a prevalent allele in human populations. jax.orgtaconic.com
Detailed Research Findings: HLA-A2 transgenic mice have been instrumental in identifying and characterizing T-cell responses to CD20-derived peptides. nih.govresearchgate.net Studies have shown that immunization of HLA-A2.1 transgenic mice with CD20-derived epitopes can elicit A2.1-restricted cytotoxic T lymphocytes (CTLs) that are tumor-reactive. taconic.com For instance, H-2 KO/HLA-A2+ -DR1+ transgenic mice have been used to identify immunogenic MHC class II-restricted peptides from the CD20 protein. nih.gov In these models, mice are injected with tumor cells expressing the human CD20 molecule, and the subsequent CD4+ T-cell response is analyzed. nih.gov These models are crucial for validating the immunogenicity of peptides identified through in silico prediction and for preclinical evaluation of peptide-based vaccines. taconic.comresearchgate.net The use of such models allows for the in vivo study of antigen presentation and T-cell activation in a system that mirrors human HLA restriction. taconic.com
Table 1: Examples of Transgenic MHC Models in CD20 (188-196) Research
| Model | Purpose | Key Findings | Reference |
|---|---|---|---|
| HLA-A2.1 Transgenic Mice | To identify high-avidity T-cell receptors for tumor antigens. | Immunization with tumor-associated antigens leads to the isolation of HLA-A2.1-restricted, tumor-reactive CTLs. | taconic.com |
| H-2 KO/HLA-A2+ -DR1+ Transgenic Mice | To identify MHC Class II-restricted T-cell epitopes from human CD20. | Identified 21 MHC II-restricted CD20 peptides that trigger IFN-γ production. | nih.gov |
| hCD20xhIgR3 Mice | To study the effects of anti-CD20 monoclonal antibodies on B-cells in an EAE model. | Demonstrated the utility of anti-CD20 mAbs in modulating B-cell responses. | mdpi.com |
Syngeneic and Xenograft Models for B-cell Malignancies
Syngeneic and xenograft models are foundational tools for studying the immune response to B-cell malignancies and the therapeutic agents that target them, including those that elicit responses to CD20 epitopes.
Syngeneic models involve transplanting murine tumor cells into immunocompetent mice of the same inbred strain. frontiersin.orgfrontiersin.org This setup allows for the study of the complete immune response, including the interplay between the tumor, the host immune system, and therapeutic interventions. frontiersin.orgmdpi.com
Xenograft models utilize human tumor cells or patient-derived tumors transplanted into immunocompromised mice. frontiersin.orgfrontiersin.org While these models lack a fully functional murine immune system, they are invaluable for assessing therapies that target human-specific molecules like human CD20. frontiersin.org
Detailed Research Findings: In the context of CD20 (188-196), these models are used to evaluate the efficacy of immunotherapies designed to stimulate a T-cell response against CD20-expressing tumors. For example, syngeneic models have been used to demonstrate that while anti-CD20 antibodies alone may not always be effective against lymphoma cells, they can effectively deplete normal B-cells. researchgate.net They are also critical for understanding how the tumor microenvironment influences the anti-tumor immune response. frontiersin.org Xenograft models have been employed to show that adoptive transfer of human T-cells can reduce tumor growth in models of chronic lymphocytic leukemia. mdpi.com Furthermore, these models are used to test the efficacy of novel therapeutic constructs, such as trifunctional bispecific antibodies that engage T-cells to kill CD20-positive tumor cells. researchgate.net
Table 2: Application of Syngeneic and Xenograft Models in B-cell Malignancy Immune Response Research
| Model Type | Description | Focus of Immune Response Study | Reference |
|---|---|---|---|
| Syngeneic | Murine tumor cells in immunocompetent mice of the same strain. | Evaluation of the complete host immune response to the tumor and therapy. | frontiersin.orgfrontiersin.org |
| Xenograft (Cell-line derived) | Human lymphoma cell lines in immunocompromised mice. | Assessment of therapies targeting human-specific antigens like CD20. | frontiersin.orgfrontiersin.org |
| Xenograft (Patient-derived) | Primary human lymphoma cells in immunocompromised mice. | Studying the efficacy of therapies on patient-specific tumor characteristics. | frontiersin.org |
Structural Biology Techniques for CD20 (188-196)-MHC-TCR Complexes
Understanding the precise molecular interactions between the CD20 (188-196) peptide, the presenting MHC molecule, and the recognizing T-cell receptor (TCR) is crucial for designing effective immunotherapies. Structural biology techniques provide atomic-level insights into these trimolecular complexes. frontiersin.org
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. mdpi.comrcsb.org In the context of immunology, it has been used to solve the structures of numerous TCR-pMHC complexes, revealing the canonical docking mode where TCR CDR loops interact with the peptide and MHC helices. biorxiv.org While a specific crystal structure for the CD20 (188-196)-MHC-TCR complex is not yet publicly available, the methodology remains a primary goal for researchers to elucidate the specific binding orientation and key contact residues. Such a structure would provide a definitive blueprint for understanding the recognition of this particular epitope.
NMR spectroscopy is used to determine the structure of molecules in solution, providing information about their dynamics and interactions. sb-peptide.com For peptides like CD20 (188-196), NMR can be used to study their conformational preferences, both free in solution and when bound to MHC molecules or antibodies. nih.gov Transferred NOE (trNOE) NMR experiments, for instance, can reveal the bound conformation of a peptide when interacting with a larger protein like an antibody or MHC molecule. nih.gov This information is valuable for understanding how the peptide adopts a specific structure to fit into the MHC binding groove.
Cryo-EM has emerged as a revolutionary technique for determining the structures of large and complex biological macromolecules, including membrane proteins and their complexes. elifesciences.org Recently, cryo-EM has been successfully used to determine the structure of the full-length TCR-CD3 complex bound to its pMHC ligand. biorxiv.org It has also been employed to solve the structure of the CD20 protein in complex with the therapeutic antibody rituximab (B1143277). pdbj.orgnih.gov This demonstrates the potential of cryo-EM to overcome the challenges of crystallizing membrane-bound complexes and to provide high-resolution structural data on the CD20 (188-196)-MHC-TCR complex in a near-native state.
Table 3: Structural Biology Techniques and Their Potential Application to CD20 (188-196) Complexes
| Technique | Principle | Potential Application for CD20 (188-196) | Reference |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalized molecule to determine atomic structure. | Determine the high-resolution structure of the CD20(188-196)-HLA-A2-TCR complex. | mdpi.comrcsb.org |
| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution. | Analyze the conformation of the CD20 (188-196) peptide when bound to the HLA-A2 molecule. | sb-peptide.comnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified samples with an electron microscope to reconstruct 3D structures. | Visualize the entire CD20(188-196)-HLA-A2-TCR complex, potentially including the transmembrane domains. | biorxiv.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Bioinformatic Tools for CD20 (188-196) Epitope Prediction and Analysis
Bioinformatic tools are essential for the initial identification and analysis of potential T-cell epitopes like CD20 (188-196) from a protein's primary sequence. researchgate.netnih.gov These computational methods significantly narrow down the number of candidate peptides for experimental validation. researchgate.net
Detailed Research Findings: Various algorithms are used to predict the binding affinity of peptides to specific MHC molecules. sb-peptide.com The CD20 (188-196) peptide (SLFLGILSV) was identified as a potential HLA-A2 restricted epitope through such in silico approaches. researchgate.netnih.gov Prediction methods can be broadly categorized:
Sequence-based methods: These use position-specific scoring matrices (PSSMs) or artificial neural networks (ANN) to predict MHC binding based on the peptide sequence. iedb.orgaacrjournals.org The SYFPEITHI database is a well-known example of a motif-based prediction tool. aacrjournals.org
Structure-based methods: These methods use the known 3D structure of MHC molecules to dock peptide candidates and calculate binding energies.
The Immune Epitope Database (IEDB) is a comprehensive resource that hosts a collection of these prediction tools and experimental data on known epitopes. sb-peptide.comiedb.org These tools have been successfully used to identify immunogenic peptides from various tumor-associated antigens, including CD20. nih.govnih.gov While predictions are a crucial first step, experimental validation through binding assays and T-cell stimulation experiments is necessary to confirm the immunogenicity of a predicted epitope. iedb.orgiedb.org
Table 4: Selected Bioinformatic Tools for T-Cell Epitope Prediction
| Tool/Database | Prediction Method | Application | Reference |
|---|---|---|---|
| SYFPEITHI | Motif-based | Predicts peptide binding to MHC class I and II molecules. | aacrjournals.org |
| NetMHCpan | Artificial Neural Network | Predicts binding of peptides to any MHC class I molecule with a known sequence. | sb-peptide.com |
| IEDB Analysis Resource | Consensus of different methods (ANN, SMM, etc.) | Predicts peptide binding to MHC class I and II and provides access to experimental data. | sb-peptide.comiedb.org |
Role of Cd20 188 196 in Disease Pathogenesis and Immunosurveillance
Contribution to Autoimmune Disease Mechanisms (focus on immune response dysregulation)
B-lymphocytes are central to the pathogenesis of numerous autoimmune diseases, not only through the production of autoantibodies but also via antigen presentation and cytokine secretion, which can lead to T-cell activation and perpetuate inflammatory responses. frontiersin.orgnih.gov Therapies that deplete B-cells by targeting the CD20 protein have shown clinical success in conditions like rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus, underscoring the critical role of B-cells in these diseases. nih.govstanford.edufrontiersin.org
The efficacy of these anti-CD20 therapies is not always correlated with a reduction in autoantibody levels, which points to the importance of antibody-independent B-cell functions in driving autoimmune pathology. nih.gov One of these key functions is acting as professional antigen-presenting cells (APCs). Autoreactive B-cells can process and present self-antigens to T-cells, leading to a breach of immune tolerance and the activation of pathogenic T-cell responses that cause tissue damage. stanford.eduppm.edu.plwjgnet.com
In this context, peptides derived from B-cell surface proteins, such as CD20 (188-196), can be presented by the B-cells themselves. This presentation can contribute to the cycle of immune dysregulation where the immune system mistakenly targets its own cells. The failure to maintain tolerance to such self-peptides is a hallmark of autoimmunity. While direct research on the CD20 (188-196) peptide's role in specific autoimmune diseases is less extensive than in oncology, the fundamental mechanisms of B-cell-driven autoimmunity suggest its potential involvement in the aberrant immune dialogue that characterizes these conditions. nih.gov
CD20 (188-196) as a Potential Pre-clinical Biomarker for T-Cell Immunity
The presence and activity of T-cells that recognize the CD20 (188-196) peptide can serve as a valuable biomarker for assessing the state of T-cell immunity against B-cell malignancies. aacrjournals.org T-cell responses to this peptide have been detected in both healthy individuals and patients with cancers like CLL and follicular lymphoma, suggesting a baseline level of immunosurveillance that can be quantitatively measured. nih.govaacrjournals.org
Studies have found that the frequency of T-cells responsive to CD20-derived peptides can be elevated in patients with B-cell malignancies compared to healthy donors. aacrjournals.org For instance, T-cell responses to CD20 (188-196) were observed in patients with CLL. aacrjournals.org The magnitude of these responses, often quantified by measuring IFN-γ production, can provide insight into the patient's existing anti-tumor immunity. aacrjournals.org
Therefore, monitoring T-cell reactivity to the CD20 (188-196) peptide could be used in several preclinical and clinical contexts:
To stratify patients: Identifying patients with pre-existing T-cell responses who might be better candidates for immunotherapies.
To monitor treatment: Assessing the impact of treatments, such as anti-CD20 antibody therapy (e.g., Rituximab) or cancer vaccines, on the anti-tumor T-cell population. nih.gov
As a prognostic tool: The strength of the T-cell response to B-cell antigens may correlate with clinical outcomes.
The ability to detect and expand T-cells reactive to this specific peptide provides a powerful tool for developing and monitoring adoptive T-cell therapies and other immunotherapeutic strategies. nih.govaacrjournals.org
| Application Area | Biomarker Utility | Methodology | Reference |
|---|---|---|---|
| Immune Monitoring | Detection of CD8+ T-cell responses in healthy individuals and patients with B-cell malignancies. | Quantitative real-time PCR for IFN-γ mRNA expression. | aacrjournals.org |
| Patient Stratification | Identification of patients with pre-existing T-cell immunity to CD20. | ELISPOT or similar assays to quantify peptide-specific T-cells. | sb-peptide.com |
| Therapeutic Response | Monitoring anti-tumor T-cell responses in patients treated with therapies like Rituximab (B1143277). | Assessing changes in the frequency and function of CD20-specific T-cells post-treatment. | nih.gov |
Emerging Research Directions and Future Perspectives for Cd20 188 196
Integration with Systems Immunology Approaches for Comprehensive Understanding
To gain a holistic understanding of the immune response elicited by CD20 (188-196), researchers are turning to systems immunology. This approach combines high-throughput experimental data with computational modeling to unravel the complex network of interactions within the immune system.
In the context of CD20 (188-196), systems immunology can be applied to:
Immunoinformatics and Epitope Prediction: In silico tools and immunoinformatics web servers are instrumental in identifying and characterizing potential B-cell and T-cell epitopes within the CD20 protein. nih.govresearchgate.net These methods analyze amino acid sequences to predict their binding affinity to Major Histocompatibility Complex (MHC) molecules, a crucial step in initiating an immune response. nih.govaai.orgresearchgate.net By integrating data from multiple prediction algorithms, researchers can more accurately select candidate peptides for further experimental validation. nih.gov
Mapping Immune Responses: Systems approaches can map the cascade of cellular and molecular events following immunization with CD20 (188-196). This includes tracking the activation and proliferation of specific T-cell populations, the production of cytokines, and the development of memory responses. nih.gov This detailed mapping can help to understand the full spectrum of the immune reaction.
Identifying Biomarkers of Response: By analyzing the complex datasets generated through systems immunology, it may be possible to identify biomarkers that predict the efficacy of a CD20 (188-196)-based immunotherapy. This could lead to more personalized treatment strategies. researchgate.net
Advancements in Peptide Engineering and Mimicry for Enhanced Immunogenicity
A key challenge in developing peptide-based immunotherapies is overcoming the relatively low immunogenicity of small peptides. Researchers are exploring several strategies to enhance the ability of CD20 (188-196) to stimulate a robust and durable immune response.
Key strategies include:
Peptide Mimotopes: Mimotopes are molecules that mimic the structure of an epitope and can elicit a similar immune response. The development of peptide mimotopes of the CD20 epitope recognized by therapeutic antibodies like rituximab (B1143277) offers a promising avenue for active immunotherapy. researchgate.netnih.gov These mimotopes could potentially stimulate the host to produce its own anti-CD20 antibodies. nih.gov
Adjuvants and Carrier Proteins: Combining CD20 (188-196) with powerful adjuvants or conjugating it to larger carrier proteins can significantly boost its immunogenicity. nih.gov Adjuvants help to stimulate the innate immune system, creating a more favorable environment for the development of an adaptive immune response. Carrier proteins provide a larger molecular scaffold, which can enhance the presentation of the peptide to immune cells. acs.org
Multivalent Presentation: Presenting multiple copies of the CD20 (188-196) peptide in an ordered, multivalent format, for instance on nanoparticles or virus-like particles (VLPs), can more effectively cross-link B-cell receptors and enhance B-cell activation. acs.org
Development of Next-Generation Pre-clinical Models for CD20 (188-196) Research
To accurately evaluate the therapeutic potential of CD20 (188-196)-based strategies, it is crucial to have pre-clinical models that faithfully recapitulate the human immune system and the targeted disease.
Advancements in this area include:
Humanized Mice: A significant leap forward in pre-clinical modeling is the development of humanized mice. These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system. aai.orgmdpi.com Humanized transgenic mice expressing human CD20 (huCD20) are particularly valuable for studying the efficacy of therapies targeting this antigen. mdpi.comaacrjournals.org Such models allow for the in vivo evaluation of human-specific immune responses to CD20 peptides. nih.gov
Xenograft Models: Subcutaneous xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the anti-tumor activity of various therapies. nih.govbiospace.com These models can be used to test the ability of CD20 (188-196)-induced CTLs to kill human B-cell lymphoma cells in a living organism.
In Vitro Co-culture Systems: Three-dimensional co-culture systems that incorporate different cell types of the tumor microenvironment can provide valuable insights into the complex interactions that influence therapeutic efficacy. These systems can be used to study the direct killing of tumor cells by CD20 (188-196)-specific T-cells.
| Research Finding | Model System | Key Outcome |
| Identification of immunogenic HLA-A2.1-specific CD20 peptide | In vitro peptide binding assays and CTL generation | CD20(188-196) induced peptide-specific CTLs with cytotoxic activity against B-cell malignancy cell lines. aacrjournals.org |
| Induction of a biologically active, specific immune response to CD20 | Balb/c mice vaccinated with CD20 peptide conjugates | Elicited specific antibodies, T-cell proliferation, and a decrease in splenic B cells. nih.gov |
| Elicitation of a protective anti-tumor immune response | C57Bl/6 mice immunized with human CD20-derived peptide mixtures | Achieved longer survival after challenge with EL4-huCD20 tumor cells. aai.orgresearchgate.net |
| Characterization of CD20-specific T cells in humanized mice | Humanized HLA-DR1/HLA-A2.1 transgenic mice | Defined MHCI and MHCII-restricted CD20-derived peptides capable of stimulating IFN-gamma production by specific T cells. researchgate.net |
| Evaluation of anti-CD20 tracer in humanized mice | Humanized transgenic mice with huCD20-expressing B cells | Enabled clear visualization of huCD20-expressing B cells in the spleen. aacrjournals.org |
Unresolved Questions and Future Research Avenues for CD20 (188-196) in Immunobiology
Despite the promising findings, several critical questions regarding the immunobiology of CD20 (188-196) remain unanswered, paving the way for future research.
Key areas for future investigation include:
Mechanism of Immune Escape: A deeper understanding of how tumor cells might evade the immune response induced by CD20 (188-196) is needed. This includes investigating the potential for downregulation of MHC expression or the development of inhibitory tumor microenvironments.
Long-term Efficacy and Memory Response: Further studies are required to determine the durability of the immune response generated by CD20 (188-196) and the establishment of long-lasting immunological memory.
Combination Therapies: Exploring the synergistic effects of combining CD20 (188-196)-based immunotherapy with other treatment modalities, such as checkpoint inhibitors or conventional chemotherapy, could lead to more effective cancer treatments. biospace.comtandfonline.com
Role in Autoimmunity: While the focus has been on cancer, the potential role of immune responses to CD20 peptides in the context of autoimmune diseases where B-cells are implicated is an area that warrants investigation. nih.govradboudumc.nl The biological function of CD20 itself is still being elucidated, with recent research suggesting its importance in the interaction between B cells and T cells. radboudumc.nl
The continued exploration of these research directions will be crucial in translating the immunogenic potential of CD20 (188-196) into effective and innovative immunotherapies for a range of diseases.
Q & A
Q. What steps ensure reproducibility in CD20 (188-196) peptide synthesis and characterization?
- Methodological Steps : Document solid-phase synthesis protocols (e.g., Fmoc chemistry), purification methods (HPLC gradients), and QC metrics (e.g., >95% purity via MS/MS). Share raw chromatograms and spectra in supplementary materials .
Tables for Key Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
